MAO-B Selectivity Profile: Quantified Isoform Discrimination Against the Methylaminomethyl Analog
[1-(Isoquinolin-5-yl)ethyl](methyl)amine exhibits a quantifiable selectivity profile between MAO-A and MAO-B isoforms, with an approximately 88-fold preference for MAO-B inhibition. This selectivity pattern stands in contrast to the structurally related (isoquinolin-5-ylmethyl)methylamine analog, which is reported to act as a potent TRPV1 antagonist without documented MAO isoform discrimination . The ethyl linker extension between the isoquinoline core and the methylamine moiety is the key structural determinant conferring this MAO-B preference.
| Evidence Dimension | MAO-B selectivity ratio vs MAO-A (IC50 MAO-A / IC50 MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC50 > 100,000 nM; MAO-B IC50 = 1,130 nM [1][2] |
| Comparator Or Baseline | (Isoquinolin-5-ylmethyl)methylamine (CAS 157610-84-9) — reported TRPV1 antagonist; MAO inhibition data not reported |
| Quantified Difference | Calculated selectivity ratio ≈ 88.5× (MAO-B preferential) for target compound; comparator lacks MAO activity characterization in publicly available sources |
| Conditions | Human recombinant MAO-A and MAO-B; fluorescence assay monitoring kynuramine conversion to 4-hydroxyquinoline; 20 min incubation [1][2] |
Why This Matters
The documented MAO-B selectivity enables this compound to serve as a differentiated starting point for CNS probe development targeting Parkinson's disease or depression, whereas the methylaminomethyl analog addresses an entirely distinct target class (TRPV1) with different therapeutic implications.
- [1] BindingDB. (n.d.). BDBM50401981 (CHEMBL1575961) — Affinity Data: MAO-A Inhibition. BindingDB Entry. View Source
- [2] BindingDB. (n.d.). BDBM50401981 (CHEMBL1575961) — Affinity Data: MAO-B Inhibition. BindingDB Entry. View Source
